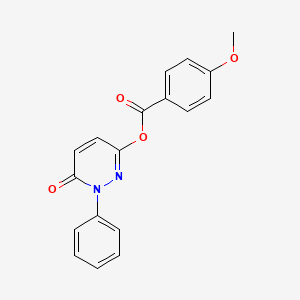

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate

Description

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate is a pyridazine derivative characterized by a 6-oxo-1-phenyl-1,6-dihydropyridazine core esterified with a 4-methoxybenzoate group. The methoxy (-OCH₃) substituent on the benzene ring distinguishes it from related compounds, influencing electronic and steric properties, which may affect solubility, reactivity, and biological interactions .

Structure

3D Structure

Properties

IUPAC Name |

(6-oxo-1-phenylpyridazin-3-yl) 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c1-23-15-9-7-13(8-10-15)18(22)24-16-11-12-17(21)20(19-16)14-5-3-2-4-6-14/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWUDPMGMNLYGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=NN(C(=O)C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate typically involves multiple steps, starting with the formation of the pyridazinyl core. This can be achieved through the cyclization of hydrazine derivatives with β-diketones or β-ketoesters. The phenyl group is introduced through a subsequent reaction with benzene derivatives under specific conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to optimize production efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions are carried out using reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and amines.

Substitution: Generation of various substituted pyridazinyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate is utilized in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows for the exploration of biological interactions and pathways.

Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to interact with various biological targets makes it a valuable candidate for medicinal chemistry research.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a key component in various manufacturing processes.

Mechanism of Action

The mechanism by which 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate exerts its effects involves its interaction with specific molecular targets. The phenyl group and pyridazinyl ring play crucial roles in binding to receptors and enzymes, modulating biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pyridazine core is common among analogs, but substituents vary significantly, leading to differences in molecular weight, polarity, and bioactivity. Key analogs include:

4-Fluorobenzenecarboxylate Analog (CAS 478029-18-4)

- Substituent : 4-Fluorobenzoate.

- Molecular weight is estimated at 335.29 g/mol (C₁₇H₁₂FN₂O₄) .

Ethyl 4-(3-Methylbenzamido) Analog (CAS 941974-22-7)

- Substituent : 3-Methylbenzamido group.

- Impact : The amide linkage introduces hydrogen-bonding capacity, increasing polarity (Molecular Weight: 377.39 g/mol, C₂₁H₁₉N₃O₄). This may enhance binding to biological targets .

Butylsulfanyl-Substituted Analog (CAS 866009-66-7)

- Substituent : Butylsulfanyl.

- Impact : The sulfur-containing group increases lipophilicity (LogP likely >3) and molecular weight (332.42 g/mol, C₁₇H₂₀N₂O₃S). Safety data indicate hazards related to skin/eye irritation .

Trifluoromethyl-Substituted Analog (CAS 478067-01-5)

- Substituent : 4-Trifluoromethyl and 3-(trifluoromethyl)phenyl.

- Impact : Fluorine atoms confer high electronegativity and metabolic resistance. Molecular weight is 380.24 g/mol (C₁₅H₁₀F₆N₂O₃) with XLogP3 = 3.4, indicating significant lipophilicity .

Propylsulfanyl-Substituted Carboxylic Acid (CAS 339031-60-6)

- Substituent : Propylsulfanyl and carboxylic acid.

- Impact : The free carboxylic acid group enhances water solubility (Molecular Weight: 290.34 g/mol, C₁₄H₁₄N₂O₃S). Density is 1.3 g/cm³, and boiling point is 464.5°C under standard pressure .

Comparative Analysis of Key Properties

*Calculated based on structural similarity.

Implications of Substituent Diversity

- Electron-Donating Groups (e.g., -OCH₃) : The methoxy group in the target compound may improve solubility in polar solvents compared to lipophilic groups like trifluoromethyl.

- Halogen Substituents (e.g., -F, -CF₃) : Increase resistance to oxidative metabolism but reduce solubility.

Biological Activity

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate is a compound with potential pharmacological significance, particularly in the development of cardiovascular agents. Its structure incorporates a pyridazine ring, which is known for its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This structure includes a pyridazine core, which is crucial for its biological interactions.

Cardiotonic Activity

Research indicates that derivatives of pyridazine compounds exhibit significant cardiotonic properties. For instance, studies have shown that 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives are vital in developing cardioactive agents like levosimendan and pimobendan, which are used in treating heart failure . The presence of the methoxy group in this compound may enhance its interaction with cardiac receptors.

Antihypertensive Effects

Several studies have explored the antihypertensive effects of pyridazinone derivatives. For example, compounds with specific substituents have shown to lower blood pressure effectively in animal models. The mechanism often involves inhibition of phosphodiesterase activity, leading to increased cyclic AMP levels and subsequent vasodilation .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyridazine derivatives. The process generally includes:

- Formation of the Pyridazine Core : Initial reactions to create the dihydropyridazine structure.

- Substitution Reactions : Introduction of phenyl and methoxy groups through electrophilic aromatic substitution or nucleophilic substitution methods.

- Carboxylation : Final steps involve carboxylation to achieve the desired ester functionality.

In Vivo Studies

A study conducted on rats demonstrated that administration of related pyridazinone compounds resulted in significant reductions in systolic blood pressure and heart rate variability, indicating potential therapeutic applications in hypertension management .

Molecular Modeling Studies

Molecular docking studies have suggested that this compound fits well into the active site of phosphodiesterase enzymes, supporting its potential as a PDE inhibitor .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via esterification of 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (CAS 77837-08-2) with 4-methoxybenzoyl chloride. Key intermediates, such as the pyridazinone core, should be purified via column chromatography and characterized using -NMR and IR spectroscopy. For example, IR peaks for carbonyl groups (C=O) typically appear near 1640–1680 cm, and aromatic protons in -NMR appear between δ 7.2–8.5 ppm .

- Validation : Cross-check intermediates with high-performance liquid chromatography (HPLC) to confirm purity (>95%) and monitor reaction progress .

Q. How can researchers verify the structural integrity of the compound using spectroscopic techniques?

- Techniques :

- X-ray crystallography : Resolve crystal structure to confirm the pyridazinyl and methoxybenzoate moieties .

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to validate the molecular ion peak at m/z 215.205 (for the core structure) .

- -NMR : Identify carbonyl carbons (C=O) near 165–175 ppm and aromatic carbons between 110–150 ppm .

Q. What are the critical parameters for assessing the compound’s stability under laboratory storage conditions?

- Guidelines :

- Store in airtight containers at –20°C to prevent hydrolysis of the ester group.

- Monitor degradation via accelerated stability studies (40°C/75% relative humidity) over 4 weeks, using HPLC to detect impurities (e.g., free carboxylic acid or 4-methoxybenzoic acid) .

Advanced Research Questions

Q. What mechanistic insights exist for the hydrolysis of the ester group in aqueous environments, and how do pH and temperature affect reaction kinetics?

- Experimental Design :

- Conduct kinetic studies at varying pH (2–10) and temperatures (25–60°C). Use UV-Vis spectroscopy to track hydrolysis by monitoring absorbance shifts at 260–280 nm (aromatic π→π* transitions).

- Findings : Under alkaline conditions (pH >8), hydrolysis accelerates due to nucleophilic attack by hydroxide ions on the ester carbonyl. Activation energy () can be calculated using the Arrhenius equation .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what computational methods support these studies?

- Approach :

- Molecular docking : Simulate binding affinity to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. The methoxy group may enhance hydrophobic interactions .

- In vitro assays : Test inhibitory activity against COX-2 via fluorescence polarization, comparing IC values with known inhibitors (e.g., celecoxib) .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved through reaction optimization?

- Analysis :

- Discrepancies in yields (e.g., 50–80%) may arise from solvent polarity (DMF vs. THF) or catalyst choice (e.g., DMAP vs. pyridine). Design a Design of Experiments (DoE) matrix to test variables like temperature, solvent, and catalyst loading .

- Resolution : Polar aprotic solvents (DMF) improve solubility of intermediates, increasing yields to >75% .

Q. What are the toxicological profiles of this compound, and how should researchers mitigate risks during in vivo studies?

- Safety Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.